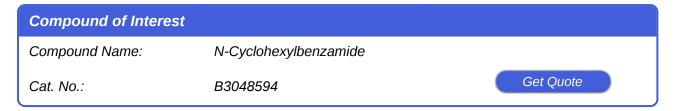


N-Cyclohexylbenzamide Crystal Structure: A Technical Analysis for Drug Development Professionals

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An In-depth Guide to the Crystallographic Analysis, Experimental Protocols, and Potential Biological Significance of **N-Cyclohexylbenzamide**.

This technical guide provides a comprehensive analysis of the crystal structure of **N-Cyclohexylbenzamide**, a compound of interest for researchers, scientists, and professionals in drug development. This document details the methodologies for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents the complete crystallographic data in a structured format and explores a potential biological signaling pathway relevant to its benzamide core.

Quantitative Crystallographic Data

The single-crystal X-ray diffraction analysis of **N-Cyclohexylbenzamide** provides precise data on its three-dimensional atomic arrangement. This information is crucial for understanding its physicochemical properties and for structure-based drug design.

Table 1: Crystal Data and Structure Refinement for N-Cyclohexylbenzamide



Parameter	Value
CCDC Number	786618
Empirical Formula	C13H17NO
Formula Weight	203.28
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
а	10.458(3) Å
b	10.899(3) Å
С	10.592(3) Å
α	90°
β	98.783(5)°
У	90°
Volume	1192.5(6) Å ³
Z	4
Calculated Density	1.132 Mg/m³
Absorption Coefficient	0.072 mm ^{−1}
F(000)	440
Data Collection	
Crystal Size	0.20 x 0.15 x 0.10 mm
θ Range for Data Collection	2.44 to 25.00°
Index Ranges	-12≤h≤12, -12≤k≤12, -12≤l≤12



Reflections Collected	8334
Independent Reflections	2095 [R(int) = 0.0345]
Refinement	
Refinement Method	Full-matrix least-squares on F ²
Data / Restraints / Parameters	2095 / 0 / 137
Goodness-of-fit on F ²	1.033
Final R indices [I>2σ(I)]	R1 = 0.0487, wR2 = 0.1278
R indices (all data)	R1 = 0.0686, wR2 = 0.1423
Largest Diff. Peak and Hole	0.225 and -0.186 e.Å ⁻³

Experimental Protocols Synthesis of N-Cyclohexylbenzamide

N-Cyclohexylbenzamide can be synthesized via the acylation of cyclohexylamine with benzoyl chloride.[1]

Materials:

- Cyclohexylamine
- · Benzoyl chloride
- Benzene (or a suitable alternative solvent like dichloromethane)
- Pyridine
- Methanol
- Ethanol

Procedure:

• Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a flask equipped with a stirrer.



- Slowly add 20 g of benzoyl chloride to the solution while stirring, maintaining the temperature below 40°C.
- Continue stirring the mixture for one hour. During this time, a white precipitate will form.
- Make the mixture alkaline by adding pyridine.
- Filter the solid product under suction.
- Recrystallize the crude product from a 1:1 (v/v) mixture of methanol and ethanol to obtain pure N-Cyclohexylbenzamide as white needles.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the synthesized **N-Cyclohexylbenzamide**.

Materials:

- Purified N-Cyclohexylbenzamide
- A suitable solvent system (e.g., ethanol/water or methanol)

Procedure:

- Dissolve the purified **N-Cyclohexylbenzamide** in a minimal amount of a suitable hot solvent (e.g., ethanol).
- If any insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature in a loosely covered container to allow for slow evaporation of the solvent.
- Colorless, prism-like crystals will form over a period of several days.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps.



Data Collection:

- A suitable single crystal of N-Cyclohexylbenzamide is mounted on a goniometer.
- The crystal is placed in a stream of X-rays, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) source.
- Diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with an area detector.
- A series of diffraction images are collected as the crystal is rotated.

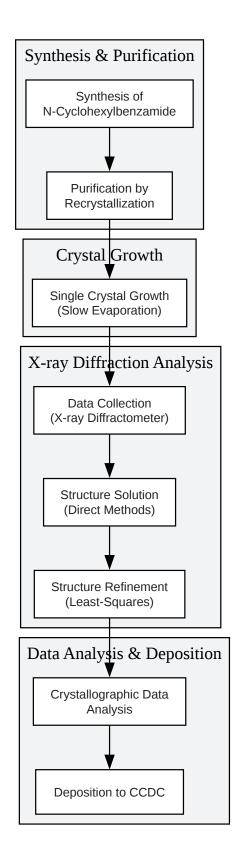
Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell dimensions and space group.
- · The crystal structure is solved using direct methods.
- The structural model is then refined using full-matrix least-squares on F², which minimizes the differences between the observed and calculated structure factors.
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

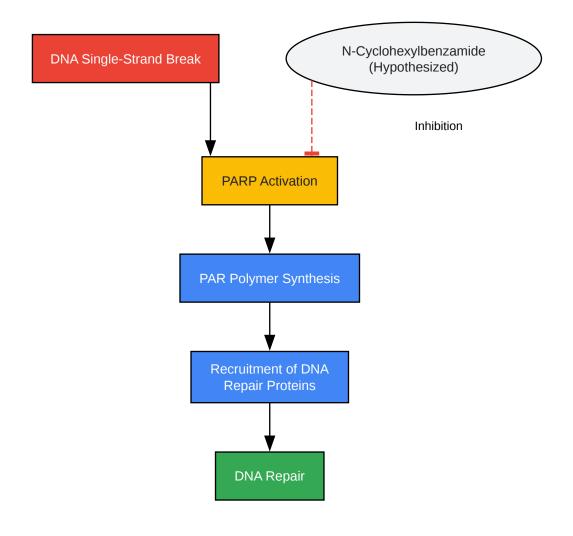
Visualizations Experimental Workflow

The process of determining the crystal structure of a small molecule like **N- Cyclohexylbenzamide** follows a well-defined workflow.









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References

- 1. N-Cyclohexylbenzamide | C13H17NO | CID 15657 PubChem [pubchem.ncbi.nlm.nih.gov]
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